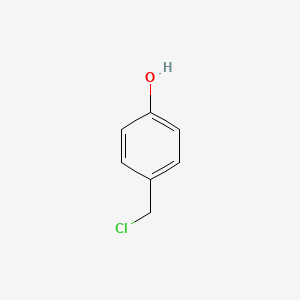

4-Hydroxybenzyl chloride

Descripción general

Descripción

4-Hydroxybenzyl chloride is a chemical compound with the molecular formula C₇H₇ClO. It is characterized by the presence of a hydroxyl group (-OH) and a chloride group (-Cl) attached to a benzene ring. This compound is a colorless to pale yellow liquid with a pungent odor and is insoluble in water but soluble in organic solvents .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Hydroxybenzyl chloride can be synthesized through the reaction of benzyl chloride with sulfuryl chloride in the presence of a catalyst. The reaction typically occurs in an inert solvent such as dichloromethane, and the mixture is heated to promote the reaction .

Industrial Production Methods: In industrial settings, this compound is often produced by the chlorination of benzyl alcohol using thionyl chloride. The reaction is carried out under controlled conditions to ensure high yield and purity. The product is then purified through distillation .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The benzylic chlorine in 4-HBC undergoes nucleophilic substitution due to resonance stabilization of the intermediate carbocation. This reaction is foundational for synthesizing derivatives:

Reaction with Alcohols

4-HBC reacts with alcohols (ROH) to form ethers. For example, in methanol/acetonitrile, it forms 4-hydroxybenzyl methyl ether:Conditions : Base catalysis (e.g., triethylamine), room temperature, 12–24 hours. Yields exceed 85%.

Reaction with Amines

Primary amines (RNH₂) displace the chlorine atom to form benzylamines:Conditions : Polar aprotic solvents (e.g., DMF), 60–80°C. Yields range from 70–90% depending on steric effects .

Hydrolysis Reactions

4-HBC hydrolyzes to 4-hydroxybenzyl alcohol (4-HBA) under aqueous conditions:Key Factors :

- pH : Hydrolysis accelerates under alkaline conditions (pH > 10) via an SN₂ mechanism .

- Temperature : Rate increases by 3× when heated to 50°C .

Table 1: Hydrolysis Kinetics of 4-HBC

| Condition | Half-Life (25°C) | Yield of 4-HBA | Source |

|---|---|---|---|

| Neutral H₂O | 48 hours | 65% | |

| 0.1 M NaOH | 15 minutes | 92% | |

| 50°C, pH 7 | 16 hours | 78% |

Esterification and Acylation

The hydroxyl group participates in ester formation. For example, reacting 4-HBC with acetic anhydride yields 4-acetoxybenzyl chloride:Applications : Acetylated derivatives are intermediates in polymer synthesis.

Formation of Hemoglobin Adducts

4-HBC reacts with nucleophilic residues in hemoglobin, forming covalent adducts. Key targets include:

- Histidine (αHis45, βHis92)

- Cysteine (βCys93, βCys112)

- Tyrosine (αTyr42)

Mechanism : The benzylic chloride acts as an electrophile, attacking thiol or amine groups in proteins. Adduct formation was confirmed via LC-MS/MS in human hemoglobin exposed to 4-HBC .

Table 2: Reactivity of Hemoglobin Residues with 4-HBC

| Residue | Relative Reactivity (%) | Adduct Type | Source |

|---|---|---|---|

| βCys93 | 38 | Thioether | |

| αHis45 | 27 | N-Alkylation | |

| βSer72 | 15 | O-Alkylation |

Oxidation and Radical Reactions

4-HBC participates in free radical pathways under UV light or oxidizing agents:

- UV-Induced Homolysis : Generates 4-hydroxybenzyl radicals, which dimerize or react with oxygen .

- Oxidation to 4-Hydroxybenzoic Acid :

Yields : >90% under acidic conditions .

Polymerization and Crosslinking

4-HBC serves as a monomer in acid-catalyzed polymerization, forming polybenzyl ethers. Key applications include:

- Acid-Generating Resins : Used in photolithography for controlled acid release under UV light .

- Crosslinkers : Enhances thermal stability in epoxy resins.

Biochemical Interactions

4-HBC modulates cellular pathways via adduct formation:

- Neuroprotection : Derivatives like 4-hydroxybenzyl alcohol reduce oxidative stress in neuronal cells .

- Anti-Angiogenic Effects : Inhibits endothelial cell migration by disrupting VEGF signaling .

Key Challenges and Considerations

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Synthesis of Active Pharmaceutical Ingredients (APIs) :

- 4-Hydroxybenzyl chloride serves as a key intermediate in synthesizing various APIs due to its electrophilic nature, which allows it to participate in nucleophilic substitution reactions. For instance, it can be used to synthesize hydroxylated derivatives that exhibit enhanced biological activity.

-

Neuroprotective Studies :

- Research indicates that derivatives of 4-hydroxybenzyl alcohol (a related compound) demonstrate neuroprotective effects against oxidative stress and neuronal damage. Studies have shown that these compounds can prevent epileptogenesis and reduce seizure severity in animal models, suggesting potential therapeutic applications in neurodegenerative diseases .

-

Antioxidant Activity :

- Compounds derived from this compound have been evaluated for their antioxidant properties. In vivo studies have demonstrated that such compounds can significantly increase the levels of antioxidant enzymes like catalase and superoxide dismutase, indicating their potential for protecting liver cells from damage induced by toxins such as carbon tetrachloride .

Agrochemical Applications

-

Herbicides and Pesticides :

- The compound has been explored for its potential use in developing herbicides and pesticides. Its ability to modify plant growth or inhibit specific biochemical pathways makes it a candidate for creating targeted agrochemicals.

-

Plant Growth Regulators :

- Research has indicated that derivatives of this compound can act as plant growth regulators, influencing processes such as flowering and fruiting in various crops.

Material Science Applications

-

Polymer Chemistry :

- This compound is utilized in polymer synthesis, particularly in creating polyfunctional materials that exhibit desirable mechanical and thermal properties. Its reactivity allows for the formation of cross-linked polymers which are essential in producing durable materials.

-

Coatings and Adhesives :

- The compound's properties make it suitable for formulating coatings and adhesives that require enhanced adhesion and durability under various environmental conditions.

Data Table: Summary of Applications

Case Studies

-

Neuroprotective Effects :

A study involving the administration of 4-hydroxybenzyl alcohol to rats demonstrated significant hepatoprotective effects against carbon tetrachloride-induced liver damage, highlighting its potential application in liver protection therapies . -

Synthesis of Derivatives with Enhanced Activity :

Research on synthesizing derivatives from 4-hydroxybenzyl alcohol has shown promising sedative and hypnotic effects, paving the way for new therapeutic agents targeting central nervous system disorders . -

Antioxidant Properties :

In experimental setups, compounds derived from this compound exhibited superior antioxidant activity compared to traditional antioxidants like butylated hydroxytoluene (BHT), suggesting a potential role in food preservation or health supplements .

Mecanismo De Acción

The mechanism of action of 4-Hydroxybenzyl chloride involves its ability to interact with various molecular targets. It can cross the blood-brain barrier and exert neuroprotective effects by modulating oxidative stress and mitochondrial function. The compound activates the N-methyl-D-aspartate/p-cAMP-response element binding protein/brain-derived neurotrophic factor signaling pathway, which is crucial for cell survival and function .

Comparación Con Compuestos Similares

4-Hydroxybenzoic Acid: Known for its use in the production of parabens and as an intermediate in the synthesis of various bioproducts.

Vanillyl Alcohol: Used in the synthesis of flavoring agents and fragrances.

Gastrodin: A natural compound with neuroprotective properties similar to 4-Hydroxybenzyl chloride .

Uniqueness: this compound is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. Its ability to cross the blood-brain barrier and exert neuroprotective effects also distinguishes it from other similar compounds .

Actividad Biológica

4-Hydroxybenzyl chloride (4-HBC) is a derivative of 4-hydroxybenzyl alcohol, a phenolic compound known for its diverse biological activities. This article explores the biological activity of 4-HBC, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

1. Neuroprotective Effects

Research indicates that 4-hydroxybenzyl alcohol (HBA), closely related to 4-HBC, exhibits significant neuroprotective properties. Studies have shown that HBA can reduce neuronal injury and oxidative stress markers such as 8-hydroxydeoxyguanosine (8-OHdG) in models of oxygen-glucose deprivation/reperfusion (OGD/R) . This suggests that 4-HBC may also possess neuroprotective effects, potentially making it useful in treating neurodegenerative diseases.

2. Sedative and Hypnotic Effects

Derivatives of HBA have been synthesized to explore their sedative and hypnotic activities. In particular, 4-hydroxybenzyl alcohol derivatives have demonstrated efficacy in reducing locomotor activity in mice, indicating sedative properties. One derivative, 2FHBA, showed synergistic effects with pentobarbital-induced sleep, suggesting potential applications in insomnia treatment . The mechanism appears to involve modulation of the serotonergic and GABAergic systems.

3. Anti-Angiogenic Properties

In vitro studies have highlighted the anti-angiogenic effects of HBA. It has been shown to inhibit endothelial cell migration and reduce vascular sprouting in aortic ring assays . These findings suggest that 4-HBC might also exhibit similar anti-angiogenic properties, which could be beneficial in cancer therapy by inhibiting tumor growth through suppression of blood vessel formation.

4. Formation of Hemoglobin Adducts

Recent studies have demonstrated that 4-hydroxybenzyl compounds can form adducts with hemoglobin at various nucleophilic sites. This reaction has implications for understanding exposure biomarkers in humans and could provide insights into the compound's metabolic pathways . The formation of these adducts indicates potential interactions with biological macromolecules that could influence cellular functions.

Table: Summary of Biological Activities

Propiedades

IUPAC Name |

4-(chloromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO/c8-5-6-1-3-7(9)4-2-6/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSIMHHUMYMHNID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074843 | |

| Record name | 4-(Chloromethyl)-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35421-08-0 | |

| Record name | 4-(Chloromethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35421-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Chloro-p-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035421080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Chloromethyl)-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic applications of 4-Hydroxybenzyl chloride?

A1: this compound serves as a versatile building block in organic synthesis. [] It can be utilized to introduce a 4-hydroxybenzyl group into molecules, which can then be further modified. For example, it can be reacted with diethyl formamidomalonate in the presence of sodium ethoxide to yield diethyl 2 (or 3)-methyl-4-hydroxybenzyl-formamidomalonate, as seen in the synthesis of antitumor agents. [] Additionally, it serves as a key starting material in the preparation of 4-alkylidene-2,5-cyclohexadien-1-ones (p-quinonemethides). Traditionally, this synthesis involved dehydrohalogenation of substituted 4-hydroxybenzyl chlorides (or bromides) using tertiary aliphatic amines or alkali carbonates. []

Q2: Are there any challenges associated with using this compound in synthesis?

A2: While this compound offers synthetic utility, challenges exist. One major drawback, especially in the synthesis of p-quinonemethides, is the need to obtain the 4-hydroxybenzyl halides in very pure form for the dehydrohalogenation reaction to proceed efficiently. []

Q3: Can you elaborate on the biological activity observed for compounds synthesized using this compound?

A3: Research shows promising antibacterial activity in compounds derived from this compound. Notably, compound 5e, a 1-substituted benzyl tetrahydroisoquinoline synthesized using this compound, exhibited notable antibacterial activity against tetracycline-resistant MRSA with a minimum inhibitory concentration (MIC) range of 10 to 64 mg/ml. [] This highlights the potential of utilizing this compound as a starting material for developing novel antibacterial agents.

Q4: Have there been studies exploring alternative synthetic routes to overcome the limitations of using this compound?

A4: Yes, researchers have investigated alternative strategies to overcome the limitations associated with this compound. For instance, lithiation of N-benzoyl-1,2,3,4-tetrahydroisoquinoline followed by alkylation with desired side chains presents a viable alternative for synthesizing specific 1-substituted benzyl tetrahydroisoquinolines, achieving satisfactory yields after hydrolysis. [] This approach circumvents the challenges associated with directly using this compound, showcasing the adaptability of synthetic chemistry in designing and preparing target molecules.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.